molecular formula C9H11NO B13043771 (3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine

(3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B13043771
M. Wt: 149.19 g/mol
InChI Key: WGLRJXANNLVGSH-MRVPVSSYSA-N
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Description

(3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine is a chiral amine featuring the 2,3-dihydrobenzofuran scaffold, a structure of significant interest in medicinal and organic chemistry. This compound, with the molecular formula C9H11NO, is provided as a single stereoisomer with defined (S) configuration at the 3-position . The dihydrobenzofuran core is a privileged structure found in numerous biologically active compounds and natural products, known for its applications in developing novel pharmaceutical agents . Researchers value this chiral building block for constructing complex organic frameworks. The dihydrobenzofuran scaffold is present in compounds exhibiting a wide range of biological activities, including anti-malarial, anti-inflammatory, anti-HIV, and cytotoxic properties . As a chemically defined intermediate with a primary amine group, it is suitable for further synthetic elaboration, such as amide formation or reductive amination, making it a versatile precursor in drug discovery efforts and the synthesis of optically active target molecules . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

(3S)-5-methyl-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C9H11NO/c1-6-2-3-9-7(4-6)8(10)5-11-9/h2-4,8H,5,10H2,1H3/t8-/m1/s1

InChI Key

WGLRJXANNLVGSH-MRVPVSSYSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)OC[C@H]2N

Canonical SMILES

CC1=CC2=C(C=C1)OCC2N

Origin of Product

United States

Preparation Methods

Cyclization of Substituted Phenol Precursors

One established approach involves starting from a 5-methyl-substituted phenol derivative, which undergoes intramolecular cyclization to form the dihydrobenzofuran ring. The key steps include:

Metal-Catalyzed Coupling and Cyclization Methods

Recent advances highlight the use of copper, palladium, and nickel catalysts to facilitate the formation of benzofuran rings with high regio- and stereoselectivity:

  • Copper-catalyzed cyclization of o-hydroxy aldehydes with alkynes in the presence of bases like DBU, yielding benzofuran derivatives in good to excellent yields (45–93%).
  • Palladium-copper co-catalysis enables intramolecular cyclization of iodophenols to benzofurans with yields between 84–91%.
  • Nickel-catalyzed protocols employ nickel salts with ligands such as 1,10-phenanthroline, zinc powder as reductant, and acetonitrile solvent to generate benzofuran intermediates with yields ranging from 23–89%.

These catalytic methods can be adapted to incorporate the 5-methyl substituent and to install the amine group at the 3-position via subsequent functional group transformations.

Enantioselective Synthesis and Chiral Resolution

Achieving the (3S) stereochemistry is critical for biological activity. Methods include:

Amination Techniques

The amine group at the 3-position can be introduced via:

Salt Formation for Stability and Purification

Conversion of the free amine to its hydrochloride salt or other pharmaceutically acceptable salts improves compound stability, solubility, and ease of handling.

Summary Table of Preparation Methods

Step Methodology Key Reagents/Conditions Yield Range Notes
Dihydrobenzofuran ring formation Base-promoted cyclization or metal-catalyzed intramolecular coupling DBU, CuCl, PdCl2, Ni salts, ligands 45–93% Choice of catalyst affects regioselectivity and yield
Introduction of 3-position amine Reductive amination, nucleophilic substitution, nitro reduction NaBH4, catalytic hydrogenation, amine nucleophiles Variable, typically >70% Stereochemistry control critical
Enantioselective synthesis Chiral catalysts, enzymatic kinetic resolution, chiral salt formation Chiral ligands, tartaric acid derivatives, chiral HPLC >98% ee achievable Ensures (3S) configuration
Salt formation Reaction with HCl or other acids HCl in ethyl acetate/ether Quantitative Enhances stability and purity

Detailed Research Findings

  • A patent (WO2011099010A1) describes processes for preparing benzofuran derivatives via transformations of phenol derivatives bearing substituents such as halogens or hydroxyl groups, which can be converted into amino or sulfonamino groups. Although focused on related benzofuran intermediates, these methods provide a framework adaptable for 5-methyl substitution and 3-amine introduction.

  • Recent literature reviews emphasize the efficiency of copper, palladium, and nickel catalysis for benzofuran ring formation with high yields and functional group tolerance, enabling multi-step synthesis of complex benzofuran amines.

  • Enantioselective synthesis methods for closely related benzofuran amines, such as (S)-5-chloro-2,3-dihydrobenzofuran-3-amine hydrochloride, demonstrate the utility of chiral resolution and asymmetric catalysis to achieve high enantiomeric purity, which is directly applicable to (3S)-5-methyl derivatives.

Chemical Reactions Analysis

Types of Reactions

(3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, secondary amines.

    Substitution: Azides, nitriles.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound has been investigated for its role as a precursor in the synthesis of various pharmaceutical agents. Notably, it has been linked to the development of spiropiperidine derivatives that act as delta opioid receptor agonists, which are promising for treating pain, especially neuropathic pain. These derivatives have demonstrated analgesic properties in various animal models, suggesting their potential utility in pain management therapies .

Cholinesterase Inhibition
Research has shown that derivatives of benzofuran compounds, including (3S)-5-methyl-2,3-dihydro-1-benzofuran-3-amine, exhibit inhibitory activity against cholinesterases. This inhibition is crucial for developing treatments for conditions like Alzheimer’s disease, where cholinergic signaling is impaired. The compound's enantiomers have been studied for their potency against human acetylcholinesterase and butyrylcholinesterase, indicating a promising avenue for neuroprotective drug development .

Neuropharmacology

Psychoactive Properties
this compound has been associated with psychoactive effects similar to those of MDMA (Ecstasy). Studies have characterized the neurochemical binding profiles of benzofuran analogs and their potential cytotoxic effects on mitochondrial function. The compound's structural features allow it to mimic other psychoactive substances, which raises concerns regarding its safety profile and potential for abuse .

Case Studies
Several case studies have reported adverse effects related to the recreational use of benzofuran compounds. One notable case involved symptoms such as hypertension, tachycardia, and altered mental status following exposure to (2-aminopropyl)-2,3-dihydrobenzofurans. This highlights the need for further research into the pharmacodynamics and toxicology of such compounds to better understand their impact on human health .

Nanotechnology Applications

Phenolic-enabled Nanotechnology
The unique physicochemical properties of phenolic compounds like this compound have catalyzed advancements in nanotechnology. The compound can be utilized in the synthesis of nanohybrid materials for biomedical applications due to its biocompatibility and reactivity. Research indicates that phenolic compounds can facilitate particle engineering processes that enhance drug delivery systems and biosensing technologies .

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryDevelopment of analgesic agents targeting delta opioid receptors
Cholinesterase InhibitionPotential treatment for Alzheimer's disease through cholinergic system modulation
NeuropharmacologyPsychoactive effects similar to MDMA; implications for safety and abuse potential
NanotechnologyUse in phenolic-enabled nanotechnology for drug delivery and biosensing applications

Mechanism of Action

The mechanism of action of (3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to serotonin receptors, affecting neurotransmitter levels and mood regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Variations

The compound’s key structural analogs differ in substituent type, position, and stereochemistry. Below is a comparative analysis:

Table 1: Comparison of Key 2,3-Dihydrobenzofuran-3-amine Derivatives
Compound Name Substituent(s) Configuration Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
(3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine 5-CH₃ (S) C₉H₁₁NO 149.19 Parent compound; chiral scaffold for drug discovery.
(3R)-2,3-Dihydro-1-benzofuran-3-amine None (R) C₈H₉NO 135.16 Enantiomer of unsubstituted derivative; used in stereochemical studies .
(S)-5-Bromo-2,3-dihydrobenzofuran-3-amine 5-Br (S) C₈H₈BrNO 214.06 Brominated analog; storage at 2–8°C; hazard warnings (H302, H315) .
(R)-6-Methyl-2,3-dihydrobenzofuran-3-amine hydrochloride 6-CH₃ (R) C₉H₁₂ClNO 185.65 Methyl-substituted hydrochloride salt; priced at $427.00/250 mg (95% purity) .
(S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride 4-F (S) C₈H₈ClFNO 188.61 Fluoro-substituted hydrochloride; 98% purity; priced at $161.00/250 mg .
(3S)-7-Bromo-2,3-dihydro-1-benzofuran-3-amine 7-Br (S) C₈H₈BrNO 214.06 Bromo derivative; intermediate in API synthesis .

Substituent Effects on Physicochemical Properties

  • Methyl vs. Bromine increases molecular weight significantly (e.g., 214.06 g/mol for 5-Br vs. 149.19 g/mol for 5-CH₃) .
  • Stereochemistry : The (S)-configuration is prevalent in commercially available derivatives (e.g., 4-F, 5-Br), while (R)-enantiomers (e.g., 6-CH₃) are less common, highlighting enantioselective synthesis challenges .

Biological Activity

(3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine is a compound belonging to the benzofuran class, characterized by its fused benzene and furan rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C10H13NC_{10}H_{13}N, with a molecular weight of 149.19 g/mol. The structural features that define this compound include:

  • Benzofuran Ring : Enhances biological activity through interactions with various biological targets.
  • Methyl Substitution : The presence of a methyl group at position 5 may influence the compound's binding affinity and selectivity towards specific receptors or enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The amine group can form hydrogen bonds with biological molecules, while the benzofuran moiety can modulate enzyme and receptor functions. These interactions can lead to diverse biochemical effects, including:

  • Antimicrobial Activity : Inhibition of bacterial growth through interference with DNA replication and protein synthesis.
  • Anticancer Activity : Induction of apoptosis in cancer cells by targeting specific signaling pathways.
  • Anti-inflammatory Effects : Reduction of inflammatory markers through modulation of immune responses.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have reported minimum inhibitory concentration (MIC) values indicating its effectiveness against various pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli14
Candida albicans8

These results suggest that the compound could be developed as a potential antimicrobial agent.

Anticancer Activity

Studies indicate that this compound has promising anticancer properties. It has been shown to induce apoptosis in several cancer cell lines through the activation of caspase pathways. The compound's mechanism may involve:

  • Inhibition of Cell Proliferation : By disrupting cell cycle progression.
  • Induction of Apoptosis : Through mitochondrial pathway activation.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In assays measuring hemolysis inhibition and cytokine production, it demonstrated significant protective effects against oxidative stress-induced damage in human red blood cells.

Case Studies and Research Findings

Several studies have explored the biological applications of this compound:

  • Antimicrobial Evaluation : A study conducted by MDPI reported that derivatives of benzofuran compounds exhibited broad-spectrum antimicrobial activity with MIC values ranging from 2.50 to 20 µg/mL against various bacterial strains .
  • Cytotoxicity Assays : In vitro cytotoxicity assays revealed that the compound had an IC50 value indicating moderate toxicity towards cancer cell lines, suggesting potential for further development in cancer therapeutics .
  • Mechanistic Studies : Research indicated that the compound interacts with DNA gyrase B in E. coli, inhibiting its activity with an IC50 comparable to established antibiotics .

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